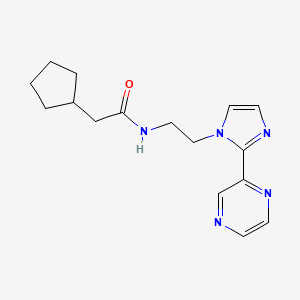
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. CPI-444 was developed as a potential cancer immunotherapy drug due to its ability to block the immunosuppressive effects of adenosine in the tumor microenvironment.
Wirkmechanismus
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a selective inhibitor of the adenosine A2A receptor. Adenosine binds to the A2A receptor and activates a signaling pathway that leads to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can inhibit the immune response by suppressing the activity of T cells and natural killer cells. By blocking the A2A receptor, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can prevent the production of cAMP and the activation of PKA, thereby enhancing the immune response to cancer cells.
Biochemical and Physiological Effects:
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been shown to enhance the anti-tumor immune response in preclinical models of cancer. In a mouse model of melanoma, treatment with 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide increased the infiltration of T cells into the tumor and improved the efficacy of anti-PD-1 immunotherapy. 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has also been shown to enhance the activity of natural killer cells and improve the efficacy of adoptive T cell therapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is its selectivity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has a short half-life in vivo, which may limit its efficacy in clinical settings. Additionally, the optimal dosing and scheduling of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide in combination with other cancer immunotherapies is still being investigated.
Zukünftige Richtungen
Future research on 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide will focus on improving its pharmacokinetic properties and evaluating its efficacy in clinical trials. Additionally, the combination of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide with other cancer immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies, will be investigated to determine the optimal dosing and scheduling for maximum efficacy. Finally, the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders, will be explored to identify additional therapeutic applications for 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide.
Synthesemethoden
The synthesis of 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves several steps. First, 2-bromoethylcyclopentane is reacted with 2-(pyrazin-2-yl)-1H-imidazole to form 2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethylcyclopentane. This intermediate is then treated with acetic anhydride to form 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide. The final product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has been studied as a potential cancer immunotherapy drug. Adenosine is a signaling molecule that is produced in high levels in the tumor microenvironment, where it can suppress the immune response to cancer cells. By blocking the adenosine A2A receptor, 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can enhance the immune response to cancer cells and improve the efficacy of cancer immunotherapy.
Eigenschaften
IUPAC Name |
2-cyclopentyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-15(11-13-3-1-2-4-13)19-7-9-21-10-8-20-16(21)14-12-17-5-6-18-14/h5-6,8,10,12-13H,1-4,7,9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNOCXOUQIUEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

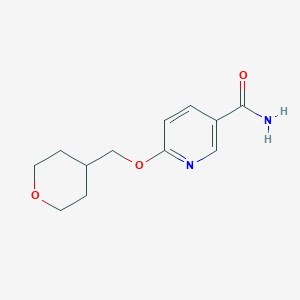
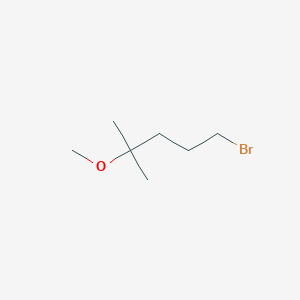
![1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2901355.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2901357.png)
![ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2901359.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2901360.png)
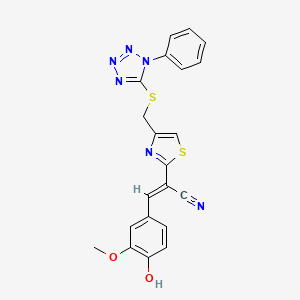
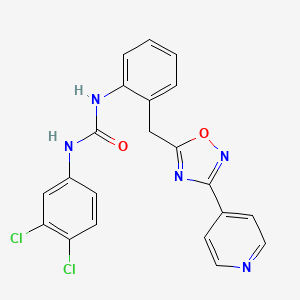
![N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2901367.png)

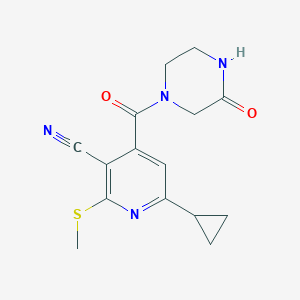
![3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2901371.png)
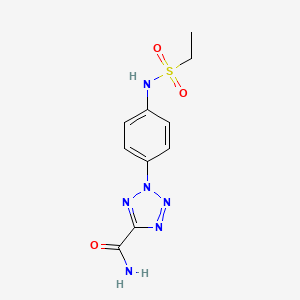
![Tricyclo[2.2.1.02,6]heptan-1-amine hydrochloride](/img/structure/B2901374.png)